(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Chiral chromatography Enantiomeric purity Lorcaserin impurity profiling

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride (CAS 76209-99-9) is a chiral tetrahydro-3-benzazepine derivative with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.7 g/mol. This compound is the (S)-enantiomer of a des‑chloro analog of the anti‑obesity drug lorcaserin and is primarily classified as a lorcaserin‑related process impurity or chiral reference standard.

Molecular Formula C11H16ClN
Molecular Weight 197.706
CAS No. 76209-99-9
Cat. No. B571409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
CAS76209-99-9
Synonyms(S)-2,3,4,5-Tetrahydro-2-methyl-1H-3-benzazepine Hydrochloride;  (2S)-2,3,4,5-Tetrahydro-2-methyl-1H-3-benzazepine Hydrochloride
Molecular FormulaC11H16ClN
Molecular Weight197.706
Structural Identifiers
SMILESCC1CC2=CC=CC=C2CCN1.Cl
InChIInChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1
InChIKeyIRCHSDVJDUKBGX-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride (CAS 76209-99-9): Procurement-Relevant Identity and Class Context


(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride (CAS 76209-99-9) is a chiral tetrahydro-3-benzazepine derivative with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.7 g/mol . This compound is the (S)-enantiomer of a des‑chloro analog of the anti‑obesity drug lorcaserin and is primarily classified as a lorcaserin‑related process impurity or chiral reference standard . Its core structure—a benzene ring fused to a seven‑membered azepine ring bearing a single chiral methyl substituent at the 2‑position—places it within a class of scaffolds extensively explored for dopamine and serotonin receptor modulation; however, its specific stereochemical and substituent profile creates quantifiable differentiation from both the active pharmaceutical ingredient lorcaserin [(R)‑8‑chloro‑1‑methyl‑2,3,4,5‑tetrahydro‑1H‑3‑benzazepine HCl] and the racemic or (R)‑des‑chloro impurity forms that are often interchanged in analytical or screening contexts.

Why Generic 2‑Methyl‑tetrahydro‑benzazepines Cannot Substitute for (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride in Analytical and Pharmacological Workflows


Within the tetrahydro‑3‑benzazepine class, the combination of chiral configuration at the 2‑position and the presence or absence of the 8‑chloro substituent creates discrete chemical entities with non‑interchangeable analytical retention times, distinct mass spectrometric fragmentation patterns, and divergent receptor pharmacology . Lorcaserin [(R)‑8‑chloro‑1‑methyl‑2,3,4,5‑tetrahydro‑1H‑3‑benzazepine·HCl] is a high‑affinity 5‑HT₂C agonist (Kᵢ = 15 ± 1 nM for human 5‑HT₂C), whereas the (S)‑enantiomer exhibits markedly lower affinity . The (R)‑des‑chloro impurity [CAS 929297‑55‑2] shares the same molecular formula as the target compound but differs in stereochemistry at the 2‑position, leading to different elution profiles on chiral stationary phases . Consequently, substituting any of these analogs for (S)-2-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride—whether as a reference standard in impurity profiling, a chiral chromatography system suitability marker, or a pharmacological probe—will produce quantitatively and qualitatively different results, compromising method validity and data reproducibility.

Quantitative Differentiation Evidence for (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride (CAS 76209-99-9) vs. Closest Analogs


Enantiomeric Configuration and Chiral Separation Selectivity Relative to Lorcaserin (R‑Enantiomer)

The target compound is the (S)-enantiomer, whereas lorcaserin is the (R)-enantiomer. On an immobilized amylose‑based Chiralpak IA chiral stationary phase, baseline separation with resolution >4 was achieved for the lorcaserin enantiomer pair using an n‑hexane/ethanol/methanol/diethylamine (95:2.5:2.5:0.1, v/v/v/v) mobile phase at 1.2 mL/min . The limit of detection (LOD) and limit of quantification (LOQ) for the S‑enantiomer were 0.45 µg/mL and 1.5 µg/mL, respectively, validated per ICH guidelines . This demonstrates that (S)-2-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can be chromatographically resolved and quantified as a discrete entity distinct from the (R)-enantiomer.

Chiral chromatography Enantiomeric purity Lorcaserin impurity profiling

Molecular Identity and Mass Spectrometric Differentiation from 8‑Chloro‑Substituted Lorcaserin

The target compound (free base formula C₁₁H₁₅N, MW 161.24; hydrochloride salt C₁₁H₁₆ClN, MW 197.7) lacks the 8‑chloro substituent present in lorcaserin (free base C₁₁H₁₄ClN, MW 195.69; hydrochloride salt C₁₁H₁₅Cl₂N, MW 232.15) . This structural difference produces a mass shift of 34 Da for the free base and 34.45 Da for the hydrochloride salt, enabling unambiguous differentiation by low‑resolution MS. In MS/MS fragmentation, the des‑chloro scaffold generates distinct product ions lacking the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl) observed for lorcaserin .

Mass spectrometry Structural elucidation Impurity identification

5‑HT₂C Receptor Affinity: Quantitative Pharmacology Relative to Lorcaserin

Lorcaserin [(R)‑8‑chloro‑1‑methyl‑2,3,4,5‑tetrahydro‑1H‑3‑benzazepine] binds to human 5‑HT₂C receptors with high affinity (Kᵢ = 15 ± 1 nM) and functions as a full agonist . Published comparisons of R‑ vs. S‑enantiomers of 8‑chloro‑substituted tetrahydro‑3‑benzazepines demonstrate that the S‑enantiomer consistently shows lower affinity for 5‑HT₂C receptors . In combination with the absence of the 8‑chloro substituent—a group known to enhance 5‑HT₂C binding—the (S)‑des‑chloro configuration of the target compound is expected to exhibit substantially reduced 5‑HT₂C affinity compared with lorcaserin .

5-HT2C receptor pharmacology Binding affinity Stereoselectivity

No In Vivo Chiral Inversion: Stability of (S)-Configuration as a Differentiator from Racemizable Analogs

A chiral LC‑MS/MS method developed to separate and quantify lorcaserin and its S‑enantiomer in human plasma demonstrated no detectable in vivo conversion from the R‑enantiomer (lorcaserin) to the S‑enantiomer in clinical samples . This finding confirms that the chiral center at the 2‑position of the tetrahydro‑3‑benzazepine scaffold is configurationally stable under physiological conditions and during hepatic metabolism, meaning that (S)-2-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride maintains its stereochemical identity without interconversion to the R‑form.

Chiral stability Pharmacokinetics In vivo stereochemical integrity

Validated Use as a Lorcaserin Process Impurity Reference Standard for Regulatory Quality Control

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is commercially supplied as a characterized lorcaserin impurity reference standard with validated analytical data including NMR, MS, and HPLC purity ≥95% . It is used in pharmaceutical R&D, method validation, ANDA/DMF submissions, and GMP‑compliant quality control for lorcaserin drug substance and drug product . In contrast, the (R)‑2‑methyl analog (CAS 743374-52-9) and the racemic mixture are not established as compendial or pharmacopeial impurity reference standards for lorcaserin and are sold primarily as research intermediates without the same level of regulatory‑grade characterization .

Pharmaceutical quality control Impurity reference standards Regulatory compliance

Storage Stability and Physical Form Differentiation from Racemic and (R)-Enantiomer Analogs

The hydrochloride salt form of the (S)-enantiomer (CAS 76209-99-9) is recommended for storage at −20 °C for maximum recovery, with a documented molecular weight of 197.7 g/mol for the HCl salt . In contrast, the (R)-enantiomer free base (CAS 743374-52-9) ships at room temperature with a molecular weight of 161.24 g/mol , and the racemic 5‑methyl‑2,3,4,5‑tetrahydro‑1H‑3‑benzazepine·HCl (CAS 2127411-91-8) also has MW 197.71 g/mol but corresponds to a different positional isomer . These differences in salt form, storage requirements, and molecular identity necessitate compound‑specific handling protocols.

Compound stability Storage conditions Procurement logistics

Optimal Application Scenarios for (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride from Evidence‑Based Differentiation


Lorcaserin Drug Substance Enantiomeric Purity Testing and Chiral HPLC System Suitability

This compound is the definitive (S)-enantiomer marker for lorcaserin enantiomeric purity determination. The validated Chiralpak IA method with LOD 0.45 µg/mL and LOQ 1.5 µg/mL provides a regulatory‑ready framework for method transfer, system suitability, and batch release testing per ICH Q6A/Q6B. The demonstrated baseline resolution >4 from the (R)-enantiomer ensures that even trace S‑enantiomer levels can be detected and quantified, supporting ANDA impurity specification setting .

LC‑MS/MS Impurity Profiling and Structural Confirmation in Lorcaserin Formulations

The 34 Da mass deficit relative to lorcaserin, combined with the absence of the characteristic ³⁵Cl/³⁷Cl isotope pattern, makes this compound an unequivocal internal reference for identifying and quantifying the des‑chloro process impurity in lorcaserin drug substance and drug product. Use in MS/MS spectral library building enables confident impurity identification without synthetic re‑derivatization, streamlining ICH Q3B degradation product profiling .

SAR Control for 5‑HT₂C Receptor Pharmacology: (S)‑Des‑chloro Stereochemical Probe

As a low‑affinity (S)‑enantiomer lacking the 8‑chloro pharmacophoric element, this compound serves as a critical negative control in 5‑HT₂C binding and functional assays. Its use alongside lorcaserin (R‑8‑Cl, Kᵢ = 15 nM) and the (R)‑des‑chloro analog enables three‑way SAR differentiation: the contribution of stereochemistry, the contribution of the 8‑chloro substituent, and their synergistic effect. This experimental design is essential for medicinal chemistry programs targeting biased 5‑HT₂C agonism .

In Vivo Chiral Pharmacokinetic Studies and Bioanalytical Method Cross‑Validation

The confirmed in vivo configurational stability (no detectable R‑to‑S inversion) makes this compound suitable as a stable S‑enantiomer reference for chiral bioanalytical method development and cross‑validation. It can be used to establish extraction recovery, matrix effect, and stability parameters in human plasma LC‑MS/MS assays, supporting regulated bioanalysis for chiral benzazepine drug candidates where stereochemical integrity monitoring is a regulatory requirement .

Quote Request

Request a Quote for (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.